molecular formula C18H19N5O2S B2630292 4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile CAS No. 2415633-47-3

4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile

Cat. No.: B2630292
CAS No.: 2415633-47-3
M. Wt: 369.44
InChI Key: HJRHLWYPRJOUQB-UHFFFAOYSA-N
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Description

4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a pyrrolo[3,4-c]pyrrole core, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine derivative, followed by the construction of the pyrrolo[3,4-c]pyrrole core. The final step involves the sulfonylation and nitrile formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the sulfonyl group can form covalent bonds with proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile is unique due to its combination of a pyrimidine ring, a pyrrolo[3,4-c]pyrrole core, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

IUPAC Name

4-[[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-6-7-20-18(21-13)22-9-15-11-23(12-16(15)10-22)26(24,25)17-4-2-14(8-19)3-5-17/h2-7,15-16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRHLWYPRJOUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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